BAY 60-2770

Description

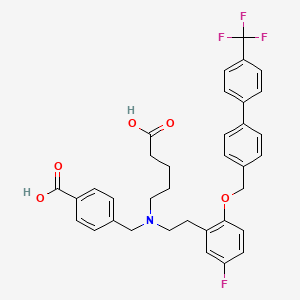

The exact mass of the compound 4-({(4-Carboxybutyl)[2-(5-Fluoro-2-{[4'-(Trifluoromethyl)biphenyl-4-Yl]methoxy}phenyl)ethyl]amino}methyl)benzoic Acid is 623.22948580 g/mol and the complexity rating of the compound is 895. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[4-carboxybutyl-[2-[5-fluoro-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H33F4NO5/c36-31-16-17-32(45-23-25-6-8-26(9-7-25)27-12-14-30(15-13-27)35(37,38)39)29(21-31)18-20-40(19-2-1-3-33(41)42)22-24-4-10-28(11-5-24)34(43)44/h4-17,21H,1-3,18-20,22-23H2,(H,41,42)(H,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQMDXFUKDWARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(CCCCC(=O)O)CCC2=C(C=CC(=C2)F)OCC3=CC=C(C=C3)C4=CC=C(C=C4)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H33F4NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027642-43-8 | |

| Record name | BAY 60-2770 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027642438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling the Molecular intricacies of BAY 60-2770: A Heme-Independent sGC Activator

A Technical Guide for Researchers and Drug Development Professionals

BAY 60-2770 has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique mechanism of action as a potent and selective, orally active, nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC).[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Bypassing NO for sGC Activation

The canonical activation of sGC, a key enzyme in the NO signaling pathway, is dependent on the binding of nitric oxide to its reduced ferrous (Fe²⁺) heme moiety. This interaction triggers a conformational change, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). However, in pathophysiological conditions characterized by oxidative stress, the heme iron of sGC can be oxidized to the ferric (Fe³⁺) state or even lost, rendering the enzyme insensitive to NO.[2]

This compound circumvents this limitation by directly activating sGC, particularly the oxidized or heme-free forms of the enzyme.[2][3] This NO-independent activation restores the production of cGMP, thereby mediating a range of physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-fibrotic activity.

Signaling Pathway of this compound

The signaling cascade initiated by this compound is centered on the activation of sGC and the subsequent increase in intracellular cGMP levels. This second messenger then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a reduction in intracellular calcium levels and ultimately, smooth muscle relaxation and other cellular responses.

References

The Heme-Independent Activation of Soluble Guanylate Cyclase by BAY 60-2770: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 60-2770 is a potent and selective, orally active activator of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[1] Unlike sGC stimulators, which require the presence of the reduced prosthetic heme group for their activity, this compound functions as an sGC activator. It demonstrates robust activity in a nitric oxide-independent manner, particularly under conditions of oxidative stress where the sGC heme moiety is oxidized or absent.[2][3] This unique mechanism of action makes this compound a valuable pharmacological tool and a promising therapeutic candidate for diseases associated with impaired NO-sGC signaling.

This technical guide provides an in-depth overview of the this compound sGC activation pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action

This compound activates sGC by acting as a heme mimetic.[4][5] In pathophysiological states characterized by increased oxidative stress, the ferrous (Fe²⁺) heme iron of sGC can be oxidized to the ferric (Fe³⁺) state, rendering the enzyme unresponsive to NO. Under more severe oxidative stress, the heme group can be lost entirely, resulting in an apo-sGC enzyme. This compound preferentially targets these oxidized and heme-free forms of sGC.

Crystal structure analysis of the homologous Nostoc H-NOX domain in complex with this compound reveals that the compound binds to the heme pocket, displacing the heme group. Its activation mechanism involves carboxylate-mediated interactions with the conserved YxSxR motif within the heme-binding domain, along with hydrophobic interactions. This binding event induces a conformational change in the sGC enzyme that mimics the NO-bound state, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).

The downstream signaling cascade is primarily mediated by cGMP, which in turn activates protein kinase G (PKG). This leads to a variety of cellular responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and regulation of neuronal function. A key effect of the elevated cGMP levels is the reduction of intracellular calcium concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various studies.

| Parameter | Cell/Enzyme System | Condition | Value | Reference |

| EC₅₀ | Recombinant sGC reporter cell line | - | 5.4 ± 1.2 nmol/L | |

| Recombinant sGC reporter cell line | + 10 pmol/L ODQ | 0.39 ± 0.11 nmol/L | ||

| α₁β₁ sGC isoform | - | 592 nM | ||

| α₂β₁ sGC isoform | - | 573 nM |

| Compound | Enzyme System | Condition | Fold Stimulation | Reference |

| This compound | Bovine sGC | - | 86-fold | |

| Bovine sGC | + ODQ | 97-fold | ||

| BAY 58-2667 | Bovine sGC | - | 75-fold | |

| Bovine sGC | + ODQ | 84-fold |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: this compound sGC activation pathway.

Caption: Platelet aggregation assay workflow.

Experimental Protocols

In Vitro sGC Activity Assay

This protocol is adapted from studies measuring the direct effect of this compound on sGC enzyme activity.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris pH 8.0, 500 µM GTP, 2 mM β-mercaptoethanol, and 5 mM MgCl₂.

-

Enzyme Preparation: Use purified bovine sGC. For experiments involving oxidized sGC, pre-incubate the enzyme with the heme-oxidizer 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ).

-

Compound Addition: Add this compound at concentrations ranging from 0.01 nM to 200 nM to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction by adding the purified sGC enzyme to the reaction mixture. Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Termination: Stop the reaction by adding 0.1 M HCl.

-

cGMP Measurement: Quantify the amount of cGMP produced using a commercially available cGMP enzyme immunoassay (EIA) kit.

Cellular cGMP Measurement Assay

This protocol is designed to measure cGMP levels in a cellular context following treatment with this compound.

-

Cell Culture: Seed cells (e.g., Sf9 cells expressing sGC or human pulmonary artery smooth muscle cells) in multi-well plates and grow to the desired confluency.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) at a final concentration of 0.5 mM for 10-20 minutes to prevent cGMP degradation.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for 15 minutes. For some experiments, cells can be co-treated or pre-treated with ODQ.

-

Cell Lysis: Remove the medium and lyse the cells by adding 0.1 M HCl. Sonication can be used to ensure complete lysis.

-

Sample Collection: Collect the cell lysates and store them at -80°C until analysis.

-

cGMP Quantification: Measure the cGMP concentration in the cell lysates using a cGMP EIA kit. Normalize the results to the total protein content of each sample.

Human Washed Platelet Aggregation Assay

This protocol details the methodology for assessing the anti-platelet aggregation effects of this compound.

-

Platelet Preparation: Isolate human platelets from whole blood by centrifugation and wash them in a suitable buffer (e.g., Krebs solution) to obtain a suspension of 1.2x10⁸ platelets/ml.

-

Pre-incubation with ODQ (Optional): For experiments investigating the effect on oxidized sGC, pre-incubate the platelet suspension with 10 µM ODQ or its vehicle (DMSO) for 3 minutes at 37°C.

-

Incubation with this compound: Incubate the platelets with this compound (concentrations typically ranging from 0.001 to 10 µM) or vehicle for 3 minutes at 37°C.

-

Stimulation of Aggregation: Induce platelet aggregation by adding an agonist such as collagen (2 µg/ml) or thrombin (0.1 U/ml).

-

Measurement: Monitor platelet aggregation using an aggregometer, which measures the change in light transmission through the platelet suspension over time.

Conclusion

This compound represents a significant advancement in the modulation of the NO-sGC-cGMP signaling pathway. Its unique ability to activate heme-independent sGC provides a therapeutic avenue for conditions where traditional NO-based therapies may be ineffective due to oxidative stress. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of this compound and explore its therapeutic potential.

References

- 1. scienceopen.com [scienceopen.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rcsb.org [rcsb.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

BAY 60-2770: A Nitric Oxide-Independent Activator of Soluble Guanylate Cyclase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 60-2770 is a potent and selective activator of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO). Unlike sGC stimulators, which require a reduced heme moiety on the enzyme for activity, this compound functions independently of NO and can activate sGC even in its oxidized or heme-free state. This unique mechanism of action makes this compound a promising therapeutic agent for conditions associated with oxidative stress and impaired NO bioavailability, where traditional NO-dependent therapies may be less effective. This guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols.

Mechanism of Action

This compound directly activates sGC, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels.[1][2] cGMP, a crucial second messenger, subsequently activates protein kinase G (PKG), which mediates a wide range of physiological effects, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal function.

A key feature of this compound is its ability to activate sGC in an NO-independent manner.[3] In pathological conditions characterized by high oxidative stress, the heme iron of sGC can be oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering the enzyme insensitive to NO. This compound can effectively activate this oxidized form of sGC, restoring the functionality of the NO-sGC-cGMP signaling pathway.[1][4] Furthermore, the effects of this compound are potentiated by the sGC heme-oxidizing agent 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), further highlighting its distinct mechanism from NO-dependent sGC stimulators.

dot

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in a variety of in vitro and in vivo models. The following tables summarize key quantitative findings.

Table 1: In Vitro Potency and Efficacy

| Assay | Species/System | Parameter | Value | Reference |

| sGC Activation | Recombinant sGC reporter cell line | EC₅₀ | 5.4 ± 1.2 nmol/L | |

| sGC Activation (in presence of ODQ) | Recombinant sGC reporter cell line | EC₅₀ | 0.39 ± 0.11 nmol/L | |

| Platelet Aggregation (Collagen-induced) | Human | Inhibition | Significant at 0.001–10 µM | |

| Platelet Aggregation (Thrombin-induced) | Human | Inhibition | Significant at 0.001–10 µM | |

| cGMP Production (Collagen-activated platelets) | Human | Increase | Concentration-dependent (0.01–3 µM) | |

| cGMP Production (Thrombin-activated platelets) | Human | Increase | Concentration-dependent (1–10 µM) | |

| Vascular Relaxation (Human intrarenal arteries) | Human | log IC₅₀ | -5.3 ± 0.4 log mol/L | |

| Vascular Relaxation (Murine intrarenal arteries) | Mouse | log IC₅₀ | -7.5 ± 0.3 log mol/L |

Table 2: In Vivo Efficacy in Animal Models

| Model | Species | Route of Administration | Dose | Key Finding | Reference |

| Erectile Function | Rat | Intracavernosal | 1–300 ng/kg | Dose-related increase in intracavernosal pressure | |

| Pulmonary and Systemic Hemodynamics | Rat | Intravenous | 10, 30, 100 µg/kg | Dose-dependent decrease in systemic arterial pressure | |

| Myocardial Ischemia-Reperfusion Injury | Rat | Oral | 5 mg/kg | Reduced infarct size from 53.08% to 17.91% | |

| Heart Failure with Reduced Ejection Fraction | Rat | Oral gavage | 0.3 mg/kg b.i.d. | Improved capillary hemodynamics | |

| Liver Fibrosis (Pig serum model) | Rat | Oral | 0.1 mg/kg/day | 60-75% prevention of fibrosis | |

| Liver Fibrosis (Carbon tetrachloride model) | Rat | Oral | 0.3 mg/kg/day | 60-75% prevention of fibrosis | |

| Lower Urinary Tract Dysfunction (Spinal Cord Injury) | Mouse | Oral | 10 mg/kg/day | Improved voiding efficiency | |

| Coronary Spasm (Vasopressin-induced angina) | Rat | Intravenous | 3 µg/kg | Suppressed S-wave depression |

Table 3: Effects on cGMP Levels In Vivo and Ex Vivo

| Model/Tissue | Species | Treatment | Fold Increase in cGMP (approx.) | Reference |

| Ischemia-Reperfused Heart | Rat | 5 nM this compound (perfused) | ~2-fold vs. IR control | |

| Ischemia-Reperfused Heart | Rat | 5 µM this compound (perfused) | ~2.2-fold vs. IR control | |

| Urethra (Spinal Cord Injury) | Mouse | 10 mg/kg/day this compound (oral) | Restored cGMP to control levels | |

| Platelets (Collagen-activated, with ODQ) | Human | 0.01 µM this compound | Potentiated increase vs. without ODQ | |

| Platelets (Thrombin-activated, with ODQ) | Human | 1 µM this compound | Potentiated increase vs. without ODQ |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Human Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by collagen or thrombin.

Methodology:

-

Platelet Preparation:

-

Collect human blood from healthy volunteers (who have not taken any medication for at least 10 days) into tubes containing acid-citrate-dextrose (ACD) anticoagulant.

-

Centrifuge the blood at 200 x g for 15 minutes to obtain platelet-rich plasma (PRP).

-

Add ACD to the PRP and centrifuge at 800 x g for 20 minutes to pellet the platelets.

-

Resuspend the platelet pellet in a Tyrode's buffer (containing 137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH₂PO₄, 12 mM NaHCO₃, 2 mM MgCl₂, 5.5 mM glucose, and 0.25% bovine serum albumin, pH 7.4) and adjust the platelet count to 1.2 x 10⁸ platelets/mL.

-

-

Aggregation Assay:

-

Pre-incubate the washed platelet suspension with vehicle (e.g., DMSO) or the sGC inhibitor ODQ (10 µM) for 3 minutes at 37°C in an aggregometer.

-

Add varying concentrations of this compound (0.001 to 10 µM) or vehicle and incubate for another 3 minutes.

-

Induce platelet aggregation by adding collagen (2 µg/mL) or thrombin (0.1 U/mL).

-

Monitor the change in light transmittance for 5-10 minutes, with 100% aggregation defined by the change in transmittance of platelet-poor plasma.

-

dot

Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion Studies

Objective: To evaluate the cardioprotective effects of this compound in an ex vivo model of myocardial ischemia-reperfusion injury.

Methodology:

-

Heart Isolation and Perfusion:

-

Anesthetize a male Sprague-Dawley rat and perform a thoracotomy.

-

Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

-

Mount the heart on a Langendorff apparatus via the aorta for retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O₂ / 5% CO₂, maintained at 37°C and a constant pressure).

-

Insert a balloon into the left ventricle to measure heart rate and ventricular pressures.

-

-

Ischemia-Reperfusion Protocol:

-

Allow the heart to stabilize for a period of 20-30 minutes.

-

Induce global ischemia by stopping the perfusion for a specified duration (e.g., 30-40 minutes).

-

Initiate reperfusion by restoring the flow of the buffer.

-

Administer this compound (e.g., 5 nM or 5 µM) or vehicle into the perfusion buffer at the onset of reperfusion or as a pre-treatment.

-

-

Assessment of Cardiac Injury:

-

At the end of the reperfusion period (e.g., 60-120 minutes), freeze the heart and slice it.

-

Incubate the slices in 1% triphenyltetrazolium chloride (TTC) solution to differentiate between viable (red) and infarcted (pale) tissue.

-

Quantify the infarct size as a percentage of the total ventricular area.

-

dot

Measurement of cGMP Levels

Objective: To quantify the intracellular concentration of cGMP in tissues or cells following treatment with this compound.

Methodology:

-

Sample Preparation:

-

For cultured cells, lyse the cells with 0.1 M HCl after the experimental treatment.

-

For tissues, snap-freeze the samples in liquid nitrogen, pulverize, and homogenize in a lysis buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cGMP degradation.

-

Centrifuge the homogenate/lysate to pellet cellular debris.

-

-

cGMP Quantification:

-

Use a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.

-

Follow the manufacturer's protocol, which typically involves:

-

Acetylation of the samples and standards to improve sensitivity.

-

Addition of samples, standards, and a cGMP-specific antibody to a microplate pre-coated with a cGMP conjugate.

-

Incubation to allow competitive binding.

-

Washing the plate to remove unbound reagents.

-

Addition of a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.

-

Western Blot Analysis of sGC Subunits

Objective: To determine the protein expression levels of the α1 and β1 subunits of sGC in response to experimental conditions.

Methodology:

-

Protein Extraction:

-

Homogenize cells or tissues in a lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the sGC α1 and β1 subunits overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control protein (e.g., GAPDH or β-actin).

-

Concluding Remarks

This compound represents a novel pharmacological approach to targeting the sGC-cGMP pathway. Its unique ability to activate sGC independently of nitric oxide and in states of oxidative stress offers a potential therapeutic advantage in a range of cardiovascular and other diseases. The data summarized and the protocols detailed in this guide provide a solid foundation for further research and development of this promising compound. As our understanding of the roles of oxidized and heme-free sGC in various pathologies continues to grow, the therapeutic potential of sGC activators like this compound is likely to expand.

References

- 1. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway | PLOS One [journals.plos.org]

- 2. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The sGC activator this compound has potent erectile activity in the rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Effects of BAY 60-2770

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 60-2770 is a potent and selective activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] Unlike sGC stimulators, this compound activates sGC independently of the presence of NO and can activate the enzyme even when its heme group is oxidized, a state often prevalent in cardiovascular and renal diseases associated with oxidative stress.[2][3] This unique mechanism of action has positioned this compound as a valuable tool for investigating the therapeutic potential of enhancing the cGMP signaling cascade in a variety of pathophysiological conditions. This technical guide provides a comprehensive overview of the downstream effects of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating the involved signaling pathways and experimental workflows with diagrams.

Core Mechanism of Action: Heme-Independent sGC Activation

This compound functions by directly binding to and activating soluble guanylate cyclase (sGC), leading to an increased conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] A critical feature of this compound is its ability to activate sGC that is in a heme-oxidized or heme-free state, which is resistant to activation by endogenous nitric oxide (NO).[5] This makes it particularly effective in disease states characterized by high oxidative stress, where the efficacy of NO-dependent signaling is compromised. The crystal structure of this compound bound to a homologous H-NOX domain reveals that it displaces the heme group and acts as a heme mimetic.

The activation of sGC by this compound initiates a cascade of downstream signaling events primarily mediated by cGMP. The major effector of cGMP in many cell types is cGMP-dependent protein kinase (PKG). The activation of PKG leads to the phosphorylation of various downstream target proteins, resulting in a range of physiological responses.

Downstream Effects in Cardiovascular Systems

This compound has been extensively studied for its effects on the cardiovascular system, demonstrating cardioprotective and vasodilatory properties.

Cardioprotection in Ischemia-Reperfusion Injury

In models of myocardial ischemia-reperfusion (I/R) injury, this compound has been shown to reduce infarct size and improve cardiac function. This protective effect is mediated through the activation of the cGMP-PKG pathway, which leads to the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels and a reduction in mitochondrial reactive oxygen species (ROS) generation.

| Parameter | Model | Treatment | Outcome | Reference |

| cGMP Levels | Isolated rat hearts (I/R) | 5 nM this compound | ~2-fold increase vs. I/R control | |

| cGMP Levels | Isolated rat hearts (I/R) | 5 µM this compound | ~2.2-fold increase vs. I/R control | |

| PKG Activity | Isolated rat hearts (I/R) | 5 nM & 5 µM this compound | Significant increase vs. I/R control | |

| VASP Phosphorylation (Ser239) | Isolated rat hearts (I/R) | 5 nM & 5 µM this compound | Increased vs. I/R control | |

| Infarct Size | Isolated rat hearts (I/R) | 5 nM this compound | Significantly reduced vs. I/R control |

digraph "Cardioprotective_Effects" { graph [splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"BAY_60_2770" [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sGC [label="sGC", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cGMP [label="cGMP", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKG [label="PKG", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mitoKATP [label="mitoKATP Channel", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; mitoROS [label="Mitochondrial ROS", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cardioprotection [label="Cardioprotection\n(Reduced Infarct Size)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"BAY_60_2770" -> sGC [label="Activates"]; sGC -> cGMP [label="Increases"]; cGMP -> PKG [label="Activates"]; PKG -> mitoKATP [label="Opens"]; PKG -> mitoROS [label="Decreases", dir=back, arrowtail=tee]; mitoKATP -> Cardioprotection; mitoROS -> Cardioprotection [dir=back, arrowtail=tee]; }

Vasodilation and Effects on Blood Pressure

This compound induces vasodilation in various vascular beds, including coronary and systemic arteries. This effect is particularly pronounced in small coronary arteries. In animal models of pulmonary hypertension, this compound has been shown to decrease both pulmonary and systemic arterial pressure. In a rat model of chronic kidney disease, both this compound and the sGC stimulator BAY 41-8543 significantly reduced systolic and diastolic blood pressure.

| Parameter | Model | Treatment | Outcome | Reference |

| Coronary Artery Contraction | Isolated canine coronary arteries | 0.1, 1, and 10 nM this compound | Suppression of PGF2α, endothelin-1, 5-HT, and KCl-induced contractions | |

| Blood Pressure | 5/6 nephrectomized rats on high-salt diet | 1 mg/kg/day this compound (gavage) | Significant reduction in systolic and diastolic blood pressure |

Downstream Effects on Platelet Function

This compound exhibits significant anti-platelet activity by inhibiting aggregation and adhesion. This is achieved through the cGMP-mediated reduction of intracellular calcium levels ([Ca2+]i) and subsequent inhibition of αIIbβ3 integrin activation. The inhibitory effects of this compound are potentiated under conditions of sGC heme oxidation, for instance, in the presence of the sGC inhibitor ODQ.

| Parameter | Model | Treatment | Outcome | Reference |

| Platelet Aggregation (Collagen-induced) | Human washed platelets | 0.001–10 µM this compound | Significant inhibition; nearly abolished at ≥0.1 µM | |

| Platelet Aggregation (Thrombin-induced) | Human washed platelets | 10 µM this compound | ~60% inhibition | |

| cGMP Levels | Human washed platelets | 0.01–10 µM this compound | Increased | |

| Intracellular Ca2+ Levels | Human washed platelets | 0.01–10 µM this compound | Reduced | |

| αIIbβ3 Integrin Activation | Human washed platelets | 0.01–10 µM this compound | Markedly inhibited |

digraph "Antiplatelet_Effects" { graph [splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"BAY_60_2770" [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sGC [label="sGC", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cGMP [label="cGMP", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKG [label="PKG", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca2_i [label="Intracellular Ca2+", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; aIIbB3 [label="αIIbβ3 Integrin Activation", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Aggregation [label="Platelet Aggregation\nand Adhesion", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"BAY_60_2770" -> sGC [label="Activates"]; sGC -> cGMP [label="Increases"]; cGMP -> PKG [label="Activates"]; PKG -> Ca2_i [label="Decreases", dir=back, arrowtail=tee]; Ca2_i -> aIIbB3 [label="Activates"]; aIIbB3 -> Aggregation [label="Mediates"]; PKG -> Aggregation [label="Inhibits", dir=back, arrowtail=tee]; }

Downstream Effects in Renal Systems

This compound has shown promise in mitigating kidney damage in models of acute kidney injury (AKI) and chronic kidney disease (CKD). It attenuates pro-inflammatory and pro-fibrotic responses, preserves renal vascular architecture, and improves kidney function. In a rat model of unilateral ischemia-reperfusion injury, this compound treatment increased tissue cGMP concentration, dilated kidney microvasculature, and enhanced blood flow and oxygenation.

| Parameter | Model | Treatment | Outcome | Reference |

| Renal Fibrosis | 5/6 nephrectomized rats on high-salt diet | 1 mg/kg/day this compound (gavage) | Reduced interstitial fibrosis and glomerulosclerosis | |

| Pro-inflammatory and Pro-fibrotic Responses | Unilateral ischemia-reperfusion injury in rats | 1 mg/kg/day this compound (oral) | Attenuated | |

| Renal Vascular Architecture | Unilateral ischemia-reperfusion injury in rats | 1 mg/kg/day this compound (oral) | Preserved | |

| Kidney Weight Loss | Unilateral ischemia-reperfusion injury in rats | 1 mg/kg/day this compound (oral) | Reduced |

Experimental Protocols

Langendorff Isolated Rat Heart Ischemia-Reperfusion Injury

This protocol is adapted from established methods for inducing I/R injury in an ex vivo rat heart model.

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat (300-350 g) with an appropriate anesthetic (e.g., pentobarbital sodium, 60 mg/kg, intraperitoneally).

-

Heart Excision and Cannulation: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer. Cannulate the aorta on a Langendorff apparatus.

-

Perfusion and Stabilization: Perfuse the heart with Krebs-Henseleit buffer (37°C, oxygenated with 95% O2/5% CO2) at a constant pressure (e.g., 80 mmHg). Allow the heart to stabilize for 20-30 minutes.

-

Ischemia: Induce global ischemia by stopping the perfusion for a specified period (e.g., 30 minutes).

-

Reperfusion: Restore perfusion and reperfuse for a designated time (e.g., 120 minutes). This compound or vehicle can be added to the perfusion buffer during the reperfusion phase at the desired concentrations.

-

Functional Assessment: Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment using a pressure transducer placed in the left ventricle.

TTC Staining for Myocardial Infarct Size

This protocol is a standard method for delineating infarcted myocardial tissue.

-

Heart Sectioning: Following the I/R protocol, freeze the heart at -20°C for 1-2 hours. Slice the ventricles into uniform transverse sections (e.g., 2 mm thick).

-

Staining: Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer (pH 7.4) at 37°C for 15-20 minutes.

-

Fixation: Fix the stained slices in 10% neutral buffered formalin.

-

Imaging and Analysis: Image both sides of each heart slice. The viable myocardium will stain red, while the infarcted tissue will appear pale white. Use image analysis software (e.g., ImageJ) to quantify the area of infarction relative to the total ventricular area.

Human Platelet Aggregation Assay

This protocol is based on light transmission aggregometry to measure platelet aggregation.

-

Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.

-

Assay Setup: Place a sample of PRP into an aggregometer cuvette with a stir bar.

-

Incubation with this compound: Add the desired concentration of this compound or vehicle to the PRP and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

-

Induction of Aggregation: Add a platelet agonist (e.g., collagen, 2 µg/mL; or thrombin, 0.1 U/mL) to induce aggregation.

-

Measurement: Monitor the change in light transmission through the PRP sample over time. The extent of aggregation is quantified as the maximum percentage change in light transmission.

Measurement of cGMP Levels in Platelets

This protocol utilizes a competitive enzyme immunoassay (EIA) to quantify cGMP concentrations.

-

Sample Preparation: Prepare washed human platelets and incubate with this compound and/or platelet agonists as described in the aggregation assay protocol.

-

Lysis: Terminate the reaction and lyse the platelets using a suitable lysis buffer (e.g., 0.1 M HCl).

-

EIA Procedure: Follow the manufacturer's instructions for the specific cGMP EIA kit. This typically involves adding the platelet lysates, cGMP standards, and a cGMP-alkaline phosphatase conjugate to a microplate coated with a cGMP-specific antibody.

-

Detection: After incubation and washing steps, add a substrate solution and measure the absorbance using a microplate reader. The concentration of cGMP in the samples is determined by comparison to the standard curve.

Western Blot for Phospho-VASP (Ser239)

This protocol is a standard method for detecting the phosphorylation of VASP, a downstream target of PKG.

-

Protein Extraction: Lyse cardiac tissue or cell samples in a lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VASP at Ser239, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

Conclusion

This compound is a powerful pharmacological tool for elucidating the downstream consequences of activating the cGMP signaling pathway, particularly in contexts of oxidative stress where endogenous NO signaling is impaired. Its diverse effects across the cardiovascular, renal, and hematological systems highlight the therapeutic potential of targeting heme-independent sGC activation. The experimental protocols and data presented in this guide provide a foundational resource for researchers aiming to further investigate the multifaceted roles of this compound and the broader implications of the sGC-cGMP-PKG signaling axis in health and disease. Further research is warranted to translate these preclinical findings into clinical applications.

References

- 1. What is the required reperfusion period for assessment of myocardial infarct size using triphenyltetrazolium chloride staining in the rat? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring infarct size by the tetrazolium method [southalabama.edu]

BAY 60-2770: A Technical Guide for Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY 60-2770, a potent and selective activator of soluble guanylate cyclase (sGC). It is intended for researchers, scientists, and professionals in drug development exploring novel therapeutic avenues for cardiovascular diseases. This document details the compound's mechanism of action, summarizes key quantitative findings from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound is a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), the primary receptor for NO in the cardiovascular system.[1][2] Unlike sGC stimulators that require a reduced heme group on the enzyme, this compound uniquely activates sGC that is in an oxidized or heme-deficient state.[1][3][4] This is particularly relevant in cardiovascular diseases characterized by high oxidative stress, where the efficacy of endogenous NO and NO-donating drugs may be compromised due to sGC oxidation. By activating this otherwise unresponsive form of the enzyme, this compound restores the vasodilatory, anti-proliferative, and anti-platelet effects of the cGMP signaling pathway.

The activation of sGC by this compound leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a cascade of effects that include vasodilation, inhibition of platelet aggregation, and cardioprotection.

Signaling Pathway and Mechanism of Action

The primary signaling cascade initiated by this compound involves the activation of oxidized or heme-free soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).

Caption: Signaling pathway of this compound in cardiovascular cells.

Key Applications in Cardiovascular Research

This compound has been investigated in a variety of preclinical models of cardiovascular disease, demonstrating potential therapeutic benefits in conditions such as:

-

Ischemia-Reperfusion (I/R) Injury: Pre-treatment with this compound has been shown to protect against cardiac I/R injury by reducing infarct size and improving left ventricular function. It also mitigates mitochondrial superoxide production and preserves mitochondrial integrity.

-

Pulmonary Hypertension (PH): this compound induces both pulmonary and systemic vasodilation. Its effects are enhanced when nitric oxide synthase (NOS) is inhibited or when sGC is oxidized, suggesting it could be particularly effective in forms of PH associated with endothelial dysfunction.

-

Heart Failure: By promoting vasodilation and potentially having direct anti-fibrotic effects, sGC activators like this compound are being explored for heart failure treatment.

-

Coronary Artery Spasm: Recent studies indicate that this compound can suppress coronary artery contractions, suggesting its potential as a novel treatment for ischemia with non-obstructive coronary arteries (INOCA).

-

Atherothrombosis: Through its potent anti-platelet aggregation effects, this compound may be beneficial in cardiovascular diseases associated with atherothrombotic events.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound in various cardiovascular models.

Table 1: Effects of this compound on Ischemia-Reperfusion Injury in Rats

| Parameter | Control (I/R) | This compound (5 mg/kg, oral) | Reference |

| Infarct Size (% of risk area) | 53.08 ± 11.31% | 17.91 ± 0.66% | |

| Ejection Fraction (EF) | 55.8 ± 3.2% | 66.2 ± 2.9% | |

| Myocardial cGMP Levels (pmol/mg tissue) | 17.2 ± 7.6 | 32.8 ± 4.6 (5 nM perfusion) |

Table 2: Vasodilator Responses to this compound in Rats

| Condition | Parameter | This compound Effect | Reference |

| Baseline Tone | Pulmonary Arterial Pressure | Small decrease | |

| Baseline Tone | Systemic Arterial Pressure | Larger decrease | |

| Elevated Tone (U-46619) | Pulmonary Arterial Pressure | Larger decrease | |

| Elevated Tone (U-46619) | Systemic Arterial Pressure | Smaller decrease |

Table 3: Anti-platelet Effects of this compound in Human Platelets

| Agonist | This compound Concentration for Max Inhibition | Potentiation by ODQ (sGC oxidizer) | Reference |

| Collagen (2 µg/ml) | 0.1 µM | Markedly potentiated | |

| Thrombin (0.1 U/ml) | 10 µM | Markedly potentiated |

Detailed Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the efficacy of this compound in cardiovascular research.

In Vivo Ischemia-Reperfusion Model (Rat)

A common model to assess the cardioprotective effects of this compound involves the following steps:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Drug Administration: this compound (e.g., 5 mg/kg) or a vehicle is administered orally approximately 30 minutes before surgery.

-

Surgical Procedure:

-

Anesthesia is induced (e.g., ketamine and xylazine).

-

The left anterior descending (LAD) coronary artery is occluded for a period of 40 minutes to induce ischemia.

-

The occlusion is then released to allow for reperfusion, which can last for several days (e.g., 7 days).

-

-

Functional Assessment: Left ventricular function is assessed using echocardiography to measure parameters like ejection fraction.

-

Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the left ventricle is stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.

Caption: Experimental workflow for the in vivo ischemia-reperfusion model.

Ex Vivo Langendorff Perfused Heart Model

This model allows for the study of direct cardiac effects of this compound independent of systemic influences.

-

Heart Isolation: Rat hearts are isolated and mounted on a Langendorff apparatus.

-

Perfusion: The hearts are perfused with a Krebs-Henseleit buffer.

-

Ischemia-Reperfusion: Global ischemia is induced by stopping the perfusion, followed by a period of reperfusion.

-

Drug Treatment: this compound (e.g., 5 nM or 5 µM) is perfused into the hearts, often during the reperfusion phase.

-

Biochemical Analysis: Myocardial tissue is collected to measure cGMP and cAMP concentrations, as well as PKG activity. Western blotting can be used to assess the phosphorylation of PKG substrates like VASP.

In Vitro Platelet Aggregation Assay

This assay quantifies the anti-platelet effects of this compound.

-

Platelet Preparation: Human washed platelets are prepared from blood samples.

-

Incubation: Platelets are incubated with various concentrations of this compound (e.g., 0.001–10 µM) or a vehicle. In some experiments, the sGC oxidizer ODQ is co-incubated to assess this compound's efficacy on the oxidized enzyme.

-

Aggregation Induction: Platelet aggregation is induced by adding an agonist such as collagen or thrombin.

-

Measurement: Aggregation is measured using a platelet aggregometer, which records changes in light transmission.

-

Flow Cytometry: Can be used to measure the activation of integrin αIIbβ3, a key step in platelet aggregation.

Conclusion

This compound represents a promising pharmacological tool for cardiovascular research. Its unique ability to activate oxidized and heme-free sGC makes it a valuable agent for studying and potentially treating cardiovascular pathologies associated with oxidative stress and impaired NO signaling. The data and protocols summarized in this guide provide a solid foundation for researchers aiming to explore the full therapeutic potential of this novel sGC activator.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with this compound in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting soluble guanylate cyclase for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BAY 60-2770 in Modulating cGMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 60-2770 is a potent and selective, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), the primary receptor for NO. In pathophysiological conditions characterized by oxidative stress, sGC can become oxidized or heme-deficient, rendering it unresponsive to NO. This compound preferentially targets these compromised forms of the enzyme, restoring the production of cyclic guanosine monophosphate (cGMP) and reactivating downstream signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cGMP signaling, a compilation of quantitative data from preclinical studies, and detailed experimental protocols for assessing its activity.

Introduction to cGMP Signaling and Soluble Guanylate Cyclase

The nitric oxide (NO)-sGC-cGMP signaling pathway is a crucial regulator of numerous physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. Soluble guanylate cyclase is a heterodimeric hemoprotein that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. However, in disease states associated with elevated reactive oxygen species (ROS), the ferrous heme iron of sGC can be oxidized to the ferric state or the heme group can be lost entirely, leading to an enzyme that is insensitive to NO stimulation.

This compound: A Heme-Independent sGC Activator

This compound is a member of a class of compounds known as sGC activators. Unlike sGC stimulators, which require the presence of the reduced heme group, sGC activators can directly stimulate the enzyme in its oxidized or heme-free state.[1][2] The crystal structure of this compound bound to a homologous H-NOX domain reveals that it displaces the heme group and acts as a heme mimetic.[3] This unique mechanism of action makes this compound a promising therapeutic agent for conditions where the NO-sGC-cGMP pathway is impaired due to oxidative stress.[1]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of this compound on cGMP levels and sGC activity.

Table 1: In Vitro sGC Activation and cGMP Production

| System | Condition | This compound Concentration | Fold Increase in sGC Activity | cGMP Levels | Reference |

| Bovine sGC | In the presence of ODQ | High concentration | ~97-fold | Not specified | [4] |

| Human Washed Platelets | Collagen-stimulated | 0.001–10 µM | Not specified | Increased | |

| Human Washed Platelets | Thrombin-stimulated | 10 µM | Not specified | Increased | |

| Human Washed Platelets | ODQ-treated | 0.001–10 µM | Potentiated | Potentiated |

Table 2: In Vivo and Ex Vivo cGMP Production

| Animal Model | Tissue | Treatment | cGMP Levels | Reference |

| Rat | Ischemia-Reperfusion Injured Heart | 5 nM or 5 µM perfusion | ~2-fold increase | |

| Obese Mice | Bladder | Oral administration | ~10-fold increase | |

| Spinal Cord Injured Mice | Urethra | 10 mg/kg/day oral administration | Significantly increased | |

| Rat | Ischemia-Reperfusion Injured Heart | Perfusion | 12.60 ± 1.65 fmol/mg tissue | |

| Rat | Ischemia-Reperfusion Injured Heart + ODQ | Perfusion | 20.16 ± 2.25 fmol/mg tissue |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.

Caption: The cGMP signaling pathway and the dual activation mechanism of sGC.

Caption: Mechanism of action of this compound on different redox states of sGC.

Experimental Protocols

Measurement of cGMP Levels in Tissues

This protocol is a general guideline based on methods described in the literature for measuring cGMP concentrations in tissue samples using an enzyme-linked immunoassay (EIA) kit.

Materials:

-

Tissue of interest

-

Liquid nitrogen

-

Homogenizer

-

Phosphate buffer

-

Commercially available cGMP EIA kit (e.g., from Cayman Chemical)

-

Microplate reader

Procedure:

-

Excise the tissue immediately after euthanasia and snap-freeze in liquid nitrogen.

-

Pulverize the frozen tissue and homogenize in an appropriate volume of phosphate buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant for cGMP measurement.

-

Follow the manufacturer's protocol for the cGMP EIA kit. This typically involves:

-

Adding standards and samples to a microplate pre-coated with an anti-cGMP antibody.

-

Adding a cGMP-acetylcholinesterase conjugate (tracer).

-

Adding Ellman's Reagent (enzymatic substrate).

-

Incubating the plate.

-

Reading the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculate the cGMP concentration in the samples based on the standard curve.

-

Normalize the cGMP concentration to the total protein content of the tissue extract, determined using a standard protein assay (e.g., Bradford or BCA assay).

In Vitro sGC Activity Assay

This protocol outlines a method to determine sGC activity by measuring the conversion of [³²P]GTP to [³²P]cGMP.

Materials:

-

Purified sGC or cell/tissue lysate containing sGC

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 0.5 mM GTP, 1 mM cGMP, 15 mM phosphocreatine, 50 U/mL creatine phosphokinase)

-

[α-³²P]GTP

-

This compound or other test compounds

-

Stopping solution (e.g., 120 mM zinc acetate)

-

Precipitating solution (e.g., 144 mM sodium carbonate)

-

Alumina columns

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing assay buffer, [α-³²P]GTP, and the sGC preparation.

-

Add this compound or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the sGC preparation and incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding the stopping solution.

-

Precipitate the unreacted GTP by adding the precipitating solution.

-

Centrifuge the samples and apply the supernatant to an alumina column to separate [³²P]cGMP from residual [α-³²P]GTP.

-

Elute the [³²P]cGMP from the column.

-

Quantify the amount of [³²P]cGMP using a scintillation counter.

-

Calculate the sGC activity as the rate of cGMP formation (e.g., in nmol/min/mg protein).

Caption: Experimental workflow for the in vitro sGC activity assay.

Conclusion

This compound represents a significant advancement in the modulation of the cGMP signaling pathway. Its unique ability to activate oxidized and heme-free sGC provides a therapeutic strategy to overcome the limitations of NO-dependent therapies in diseases associated with oxidative stress. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and develop novel therapeutics targeting the sGC-cGMP axis.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. This compound activates two isoforms of nitric oxide sensitive guanylyl cyclase: Evidence for stable insertion of activator drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Insights into this compound activation and S-nitrosylation-dependent desensitization of soluble guanylyl cyclase via crystal structures of homologous Nostoc H-NOX domain complexes - PMC [pmc.ncbi.nlm.nih.gov]

BAY 60-2770: A Technical Guide to its Anti-Fibrotic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. BAY 60-2770 has emerged as a promising therapeutic agent in preclinical studies for its potent anti-fibrotic properties. This technical guide provides an in-depth overview of the mechanism of action, key experimental findings, and methodologies related to the effects of this compound on the progression of fibrosis.

Core Mechanism of Action: Activation of Soluble Guanylate Cyclase

This compound is a potent and selective, orally active activator of soluble guanylate cyclase (sGC).[1] Unlike sGC stimulators, this compound activates sGC independently of nitric oxide (NO) and can even activate the oxidized or heme-free form of the enzyme, which is often prevalent in diseased tissues with high oxidative stress.[2][3][4] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a critical second messenger that mediates a range of physiological effects, including vasodilation, and inhibition of inflammation, proliferation, and fibrosis.[2] In the context of fibrosis, elevated cGMP levels interfere with pro-fibrotic signaling pathways, notably by antagonizing the effects of transforming growth factor-beta (TGF-β).

The activation of the sGC-cGMP pathway by this compound has been shown to inhibit the activation of hepatic stellate cells (HSCs) and their transformation into myofibroblasts, which are the primary collagen-producing cells in the liver. This mechanism is central to its anti-fibrotic effects in hepatic fibrosis.

Signaling Pathway of this compound in Fibrosis

Efficacy in Preclinical Models of Fibrosis

This compound has demonstrated significant anti-fibrotic efficacy across various preclinical models of organ fibrosis, particularly in the liver and kidneys.

Hepatic Fibrosis

Studies in rat models of liver fibrosis have shown that this compound can prevent the progression and even promote the regression of established fibrosis. Oral administration of this compound significantly attenuated liver fibrosis induced by pig serum, carbon tetrachloride (CCl4), and thioacetamide. Key findings include a reduction in total hepatic collagen content, as measured by hydroxyproline assays, and decreased collagen deposition, assessed by Sirius Red staining. Furthermore, this compound was found to reduce the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation. In a thioacetamide-induced cirrhosis model, this compound administration led to the restoration of differentiated liver sinusoidal endothelial cells (LSECs), which in turn promoted the quiescence of hepatic stellate cells and subsequent regression of fibrosis.

| Hepatic Fibrosis Model | Species | Dosage | Key Findings | Reference |

| Pig Serum-Induced Fibrosis | Rat | 0.1 mg/kg/day (p.o.) | Prevented 60-75% of fibrosis development. | |

| Carbon Tetrachloride (CCl4)-Induced Fibrosis | Rat | 0.3 mg/kg/day (p.o.) | Prevented 60-75% of fibrosis development. | |

| Thioacetamide-Induced Fibrosis | Rat | Not specified | Prevented progression and accelerated regression of fibrosis; reduced α-SMA expression. |

Renal Fibrosis

In models of chronic kidney disease (CKD), this compound has shown protective effects against renal fibrosis. A study comparing this compound with an sGC stimulator in a 5/6 nephrectomy rat model on a high-salt diet found that this compound, but not the stimulator, significantly reduced renal interstitial fibrosis and glomerulosclerosis. These anti-fibrotic effects were independent of blood pressure reduction. Proteomic analysis revealed that this compound modulated the expression of proteins associated with apoptosis and fibrosis, including Caspase-3 and MKK6. In a rat model of ischemia-reperfusion injury, which leads to CKD, this compound treatment attenuated kidney fibrosis and inflammation, improved microvascular function, and preserved kidney structure and function.

| Renal Fibrosis Model | Species | Dosage | Key Findings | Reference |

| 5/6 Nephrectomy + High Salt Diet | Rat | 1 mg/kg/day (p.o.) | Reduced interstitial fibrosis and glomerulosclerosis; modulated apoptosis-related proteins. | |

| Unilateral Ischemia-Reperfusion Injury | Rat | 1 mg/kg/day (p.o.) | Attenuated kidney fibrosis, inflammation, and cell damage; improved renal blood flow and oxygenation. |

Experimental Protocols

Induction of Hepatic Fibrosis

-

Pig Serum Model: Female Wistar rats are intraperitoneally injected with pig serum twice a week for several weeks to induce liver fibrosis. This compound is administered orally once daily concurrently with the fibrotic stimulus.

-

Carbon Tetrachloride (CCl4) Model: Female Wistar rats are treated with CCl4, typically administered via oral gavage or intraperitoneal injection, twice weekly for a number of weeks. This compound is given orally once a day alongside the CCl4 administration.

-

Thioacetamide (TAA) Model: Cirrhosis is induced in rats by administering TAA in the drinking water. For regression studies, TAA is withdrawn, and then this compound is administered.

Assessment of Hepatic Fibrosis

-

Histology: Liver sections are stained with Sirius Red/Fast Green to visualize and quantify fibrous collagen.

-

Hydroxyproline Assay: Total hepatic collagen content is determined by measuring the amount of hydroxyproline in liver homogenates.

-

Immunohistochemistry and Western Blotting: Expression of α-SMA is assessed to quantify myofibroblast activation.

Induction of Renal Fibrosis

-

5/6 Nephrectomy Model: Chronic kidney disease is induced in rats by surgical removal of two-thirds of the left kidney and the entire right kidney. The animals are often placed on a high-salt diet to accelerate fibrosis. This compound is administered daily by oral gavage for several weeks.

-

Unilateral Ischemia-Reperfusion Injury (IRI) Model: Acute kidney injury transitioning to chronic kidney disease is induced in rats by clamping the renal artery of one kidney for a defined period, followed by reperfusion. This compound is administered orally post-injury.

Assessment of Renal Fibrosis

-

Histology: Kidney sections are stained with periodic acid-Schiff (PAS) or Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.

-

Immunofluorescence: The deposition of ECM proteins like collagen type I is visualized and quantified.

-

Gene Expression Analysis: mRNA levels of pro-fibrotic and inflammatory markers (e.g., Col1a1, Tgf-β1, Il-6, Tnf-α) are measured by quantitative PCR.

-

Proteomics: Changes in the abundance of proteins related to fibrosis and apoptosis are analyzed.

Experimental Workflow for a Preclinical Fibrosis Study

Conclusion

This compound has demonstrated robust anti-fibrotic effects in a variety of preclinical models of liver and kidney disease. Its unique mechanism of action, involving the NO-independent activation of sGC, makes it a particularly attractive candidate for treating fibrotic conditions characterized by high oxidative stress. The data summarized in this guide underscore the therapeutic potential of this compound and provide a foundation for further research and development in the field of anti-fibrotic therapies.

References

BAY 60-2770: A Nitric Oxide-Independent Activator of Soluble Guanylate Cyclase for Smooth Muscle Relaxation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 60-2770 is a potent and selective activator of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO). Unlike sGC stimulators that require the presence of a reduced heme moiety on the enzyme, this compound effectively activates sGC in its oxidized or heme-free state. This nitric oxide-independent mechanism of action makes this compound a promising therapeutic agent for conditions associated with oxidative stress and impaired NO bioavailability, where traditional NO-dependent therapies may be less effective. This document provides a comprehensive overview of the mechanism of action, quantitative effects on smooth muscle relaxation, detailed experimental protocols for its study, and key signaling pathways involved in the therapeutic effects of this compound.

Introduction

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of smooth muscle tone.[1] In vascular smooth muscle, for instance, NO produced by the endothelium diffuses into smooth muscle cells, binds to the heme moiety of sGC, and stimulates the production of cGMP. Elevated cGMP levels then activate protein kinase G (PKG), leading to a cascade of events that ultimately results in smooth muscle relaxation and vasodilation.[1]

In various pathophysiological conditions, such as hypertension, atherosclerosis, and diabetes, oxidative stress can lead to the oxidation of the ferrous iron (Fe2+) in the sGC heme group to the ferric state (Fe3+).[2] This oxidized form of sGC is insensitive to NO, leading to impaired smooth muscle relaxation. This compound is a novel sGC activator that bypasses the need for NO and directly activates the oxidized or heme-free form of the enzyme, thereby restoring cGMP signaling and promoting smooth muscle relaxation.[2][3]

Mechanism of Action

This compound is a non-NO-mimetic, direct activator of sGC. Its primary mechanism involves targeting sGC that is in an oxidized (Fe3+) or heme-deficient state. This is in contrast to sGC stimulators, such as BAY 41-2272, which are dependent on the presence of the reduced heme group for their activity. The ability of this compound to activate the NO-insensitive forms of sGC is particularly relevant in disease states characterized by high oxidative stress.

The activation of sGC by this compound leads to a significant increase in the intracellular concentration of cGMP. cGMP, in turn, acts as a second messenger, primarily through the activation of PKG. PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and desensitization of the contractile apparatus to calcium, ultimately resulting in smooth muscle relaxation.

The effects of this compound are often potentiated by the presence of 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), an agent that oxidizes the heme moiety of sGC. This potentiation serves as a key experimental confirmation of this compound's mechanism of action on the oxidized enzyme.

Quantitative Data on Smooth Muscle Relaxation

The efficacy of this compound in inducing smooth muscle relaxation has been quantified in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound on Smooth Muscle Relaxation

| Tissue Type | Species | Pre-contraction Agent | EC50 / pEC50 | Emax (% Relaxation) | Reference |

| Corpus Cavernosum | Rabbit | Phenylephrine | pEC50: 7.58 ± 0.19 | 81 ± 4% | |

| Aorta | Rat | Phenylephrine | - | Maintained relaxation | |

| Descending Vasa Recta | Rat | Angiotensin II | Induces relaxation at 10⁻¹¹ to 10⁻⁵ mol/L | - |

Table 2: In Vivo Efficacy of this compound on Hemodynamic Parameters

| Animal Model | Parameter | Dose | Effect | Reference |

| Rat (Monocrotaline-induced pulmonary hypertension) | Pulmonary Arterial Pressure | Intravenous injection | Decreased | |

| Rat (Monocrotaline-induced pulmonary hypertension) | Systemic Arterial Pressure | Intravenous injection | Decreased | |

| Rat (Spontaneously Hypertensive) | Systemic Arterial Pressure | Oral administration | Decreased | |

| Mouse (Spinal Cord Injury) | Bladder Capacity | 10 mg/kg/day (oral) | Significantly reduced vs. vehicle | |

| Mouse (Spinal Cord Injury) | Non-voiding Contractions | 10 mg/kg/day (oral) | Significantly reduced vs. vehicle |

Experimental Protocols

In Vitro Smooth Muscle Relaxation: Organ Bath Studies

This protocol describes a general procedure for assessing the relaxant effects of this compound on isolated smooth muscle tissue, such as vascular rings or corpus cavernosum strips.

4.1.1. Tissue Preparation

-

Euthanize the animal (e.g., rabbit, rat) according to institutionally approved protocols.

-

Carefully dissect the target tissue (e.g., thoracic aorta, corpus cavernosum) and place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 11 glucose).

-

Clean the tissue of adhering fat and connective tissue under a dissecting microscope.

-

For vascular studies, cut the vessel into rings of 2-4 mm in length. For other tissues, prepare longitudinal or circular strips of appropriate dimensions.

-

The endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire or wooden stick, if required for the experimental design. Endothelial removal should be confirmed by the absence of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine).

4.1.2. Isometric Tension Measurement

-

Mount the tissue preparations in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ and 5% CO₂.

-

Connect the tissues to isometric force transducers for continuous recording of tension.

-

Apply an optimal resting tension to the tissues (e.g., 1-2 g for rat aorta) and allow them to equilibrate for at least 60-90 minutes, with periodic washing every 15-20 minutes.

-

After equilibration, induce a stable contraction with a contractile agent such as phenylephrine (e.g., 1 µM for vascular rings) or carbachol.

-

Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath to construct a concentration-response curve.

-

Record the relaxant responses as a percentage of the pre-induced contraction.

Measurement of cGMP Levels

This protocol outlines the determination of cGMP levels in smooth muscle tissue following treatment with this compound.

4.2.1. Sample Preparation

-

Prepare and incubate tissue samples with this compound as described in the organ bath protocol.

-

At the end of the incubation period, rapidly freeze the tissues in liquid nitrogen to stop enzymatic activity.

-

Homogenize the frozen tissues in an appropriate buffer (e.g., 0.1 M HCl or trichloroacetic acid).

-

Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for cGMP analysis.

4.2.2. cGMP Enzyme Immunoassay (EIA)

-

Use a commercially available cGMP EIA kit.

-

Follow the manufacturer's instructions for the assay procedure, which typically involves the following steps:

-

Acetylation of samples and standards to improve assay sensitivity.

-

Incubation of samples and standards with a cGMP-specific antibody and a cGMP-alkaline phosphatase conjugate in a pre-coated microplate.

-

Washing the plate to remove unbound reagents.

-

Addition of a substrate solution to develop a colorimetric reaction.

-

Measurement of the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculate the cGMP concentration in the samples based on a standard curve. Normalize the cGMP levels to the protein concentration of the tissue homogenate.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

Caption: Signaling pathway of this compound in smooth muscle cells.

Experimental Workflow for In Vitro Assessment of Smooth Muscle Relaxation

Caption: Workflow for in vitro organ bath experiments.

Conclusion

This compound represents a significant advancement in the modulation of the NO-sGC-cGMP pathway. Its unique ability to activate oxidized and heme-free sGC provides a therapeutic advantage in conditions where NO signaling is compromised due to oxidative stress. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in a variety of smooth muscle-related disorders. Future research should continue to explore its efficacy and safety in relevant preclinical and clinical models.

References

Unveiling the Molecular Grip: A Technical Guide to the Binding Site of BAY 60-2770 on Soluble Guanylate Cyclase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the binding mechanism of BAY 60-2770, a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). Understanding this interaction at a molecular level is paramount for the rational design of novel therapeutics targeting cardiovascular and fibrotic diseases where the NO-sGC-cGMP signaling pathway is impaired.

Core Finding: A Heme Mimetic in the Heme Pocket

Structural and biochemical studies have pinpointed the binding site of this compound to the heme pocket of the Heme-Nitric oxide/Oxygen (H-NOX) domain within the β1 subunit of sGC. In its therapeutic action, this compound functions as a heme mimetic, effectively replacing the natural prosthetic heme group, particularly when the heme iron is in an oxidized (Fe³⁺) state or when the heme group is lost entirely. This mechanism circumvents the need for NO and activates sGC in disease states characterized by oxidative stress.

The binding is stabilized by a network of interactions. Crucially, the carboxylate moiety of this compound forms key interactions with the highly conserved YxSxR motif within the H-NOX domain.[1][2] Additionally, hydrophobic interactions between the compound and residues lining the heme pocket further solidify the binding.[1][2] This molecular embrace induces a conformational change in sGC, mimicking the structural alterations triggered by NO binding to the heme, which ultimately leads to the catalytic conversion of GTP to the second messenger cGMP.[3]

Quantitative Analysis of sGC Activation

The efficacy of this compound in activating sGC, particularly the oxidized or heme-free enzyme, has been quantified in several studies. The following tables summarize key quantitative data, often in comparison to the related compound BAY 58-2667 (Cinaciguat).

| Compound | Condition | Fold Stimulation of sGC | Reference |

| This compound | Heme-free sGC | 242-fold | |

| BAY 58-2667 | Heme-free sGC | 190-fold | |

| This compound | In the presence of ODQ (heme oxidizer) | 176-fold | |

| BAY 58-2667 | In the presence of ODQ (heme oxidizer) | 187-fold | |

| This compound | Absence of ODQ | 86-fold | |

| BAY 58-2667 | Absence of ODQ | 75-fold |

| Compound | Condition | EC₅₀ (nM) | Reference |

| This compound | Absence of ODQ | 5.4 | |

| This compound | Presence of ODQ | 0.39 | |

| BAY 58-2667 | Absence of ODQ | 10.3 | |

| BAY 58-2667 | Presence of ODQ | 1.48 |

Signaling Pathways and Experimental Logic

To visually represent the complex biological processes and experimental strategies discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed, step-by-step protocols are often proprietary or vary between laboratories. However, the key experimental approaches used to elucidate the binding site and activity of this compound are outlined below based on established methodologies.

X-ray Crystallography of the H-NOX Domain in Complex with this compound

This technique provided the atomic-level detail of the binding interaction. Due to the challenges of crystallizing the full-length heterodimeric sGC, a homologous and more readily crystallizable H-NOX domain from Nostoc sp. was utilized.

Methodology Outline:

-

Protein Expression and Purification: The gene encoding the H-NOX domain from Nostoc sp. is cloned into an expression vector and transformed into E. coli. The protein is overexpressed and then purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography to ensure homogeneity.

-

Heme Removal and Complex Formation: The purified, heme-containing H-NOX domain is treated to remove the heme prosthetic group, generating the apo-protein. This apo-H-NOX is then incubated with a molar excess of this compound to ensure saturation of the binding sites.

-